

The Discovery of Threonine: A Technical Chronicle of the Final Essential Amino Acid

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An in-depth guide for researchers, scientists, and drug development professionals on the pivotal discovery of threonine and its establishment as an essential amino acid, detailing the original experimental methodologies and the signaling pathways it influences.

In the landscape of protein biochemistry and nutrition, the discovery of the twenty proteinogenic amino acids was a monumental endeavor spanning over a century. The final piece of this puzzle, threonine, was identified in 1935 by William Cumming Rose and his colleagues at the University of Illinois.^{[1][2]} This discovery was not merely the addition of another molecule to the list; it was the critical finding that enabled the formulation of completely synthetic diets capable of supporting animal growth, thereby revolutionizing our understanding of nutrition and metabolism.^{[3][4]} This technical guide delves into the history of threonine's discovery, the meticulous experimental protocols that led to its isolation and identification, and its role in crucial signaling pathways.

The Quest for the Unknown Growth Factor

By the early 1930s, scientists had identified 19 of the 20 common amino acids. However, it was clear that a diet consisting solely of these 19 purified amino acids was insufficient to support the growth of young rats.^{[3][5]} This observation strongly suggested the existence of at least one more undiscovered, essential dietary component within proteins. William C. Rose's laboratory took on the challenge of isolating this unknown "growth factor."

Their experimental approach was a systematic process of elimination and bioassay. They started with protein hydrolysates, specifically from fibrin, a protein known to be of high

biological quality.[5] The underlying hypothesis was that if a fraction of the hydrolysate, when added to the basal diet of 19 purified amino acids, promoted growth, it must contain the missing essential component.

Experimental Protocols: Unmasking Threonine

The methodologies employed by Rose and his team, while rudimentary by modern standards, were remarkably rigorous and systematic. They involved protein hydrolysis, chemical fractionation, and carefully controlled animal feeding studies.

Isolation of the Active Fraction from Fibrin

The initial step was the liberation of individual amino acids from fibrin through acid hydrolysis.

Protocol for Acid Hydrolysis of Fibrin (circa 1930s):

- **Preparation:** A known quantity of purified fibrin was refluxed with a strong acid, typically 20% hydrochloric acid, for a period of 20-24 hours. This process cleaves the peptide bonds between amino acid residues.
- **Acid Removal:** The excess hydrochloric acid was removed by repeated distillation under reduced pressure. This was a critical step to ensure the resulting amino acid mixture was not overtly acidic for subsequent steps and for use in the rat diets.
- **Neutralization:** The hydrolysate was then neutralized, often with sodium hydroxide, to a pH suitable for the planned fractionation procedures.

The resulting mixture of amino acid hydrochlorides was then subjected to a series of chemical fractionations to separate the components based on their chemical properties. A key technique of the era was the esterification of the amino acid mixture followed by fractional distillation.

Protocol for Fractional Distillation of Amino Acid Esters (circa 1930s):

- **Esterification:** The dry amino acid hydrochlorides were suspended in absolute ethanol and saturated with dry hydrogen chloride gas. This reaction converts the carboxylic acid groups of the amino acids into their corresponding ethyl esters.

- **Distillation:** The mixture of amino acid ethyl esters was then subjected to fractional distillation under reduced pressure. This technique separates compounds based on their boiling points. The different amino acid esters would distill at different temperatures, allowing for their separation into various fractions.
- **Hydrolysis of Esters:** The collected fractions were then hydrolyzed, typically with acid, to convert the amino acid esters back into free amino acids.

Through this painstaking process, Rose and his team were able to isolate a fraction that, when added to the basal diet, restored normal growth in the rats. This active fraction was then subjected to further purification, primarily through fractional crystallization, to isolate the pure, crystalline form of the unknown amino acid.^{[6][7][8][9]}

The Rat Feeding Studies: A Bioassay for Essentiality

The cornerstone of this research was the use of albino rats in meticulously controlled feeding experiments. These studies served as the bioassay to test the growth-promoting activity of the various fractions.

Protocol for Rat Feeding Studies (circa 1930s):

- **Animal Model:** Young, weanling albino rats were used as the experimental subjects. Their rapid growth rate made them ideal for detecting the effects of dietary deficiencies over a relatively short period.
- **Basal Diet:** A basal diet was formulated to contain all known essential nutrients, including a mixture of the 19 purified amino acids as the sole source of nitrogen. The composition of a typical basal diet from that era is outlined in the table below.
- **Supplementation:** The basal diet was then supplemented with the various fractions obtained from the hydrolysis and fractionation of fibrin.
- **Growth Monitoring:** The weight of each rat was recorded regularly, typically daily or every few days, to monitor growth rates. Food intake was also carefully measured to ensure that differences in growth were not simply due to variations in food consumption.

- **Endpoint:** The primary endpoint of the study was the rate of weight gain. A significant increase in weight gain in the supplemented group compared to the control group (receiving only the basal diet) indicated the presence of the essential growth factor in the supplement.

Quantitative Data: The Evidence for an Essential Amino Acid

The meticulous record-keeping of Rose's team provided the quantitative evidence needed to establish the essentiality of the newly discovered amino acid. The following table is a representative summary of the type of growth data they would have collected.

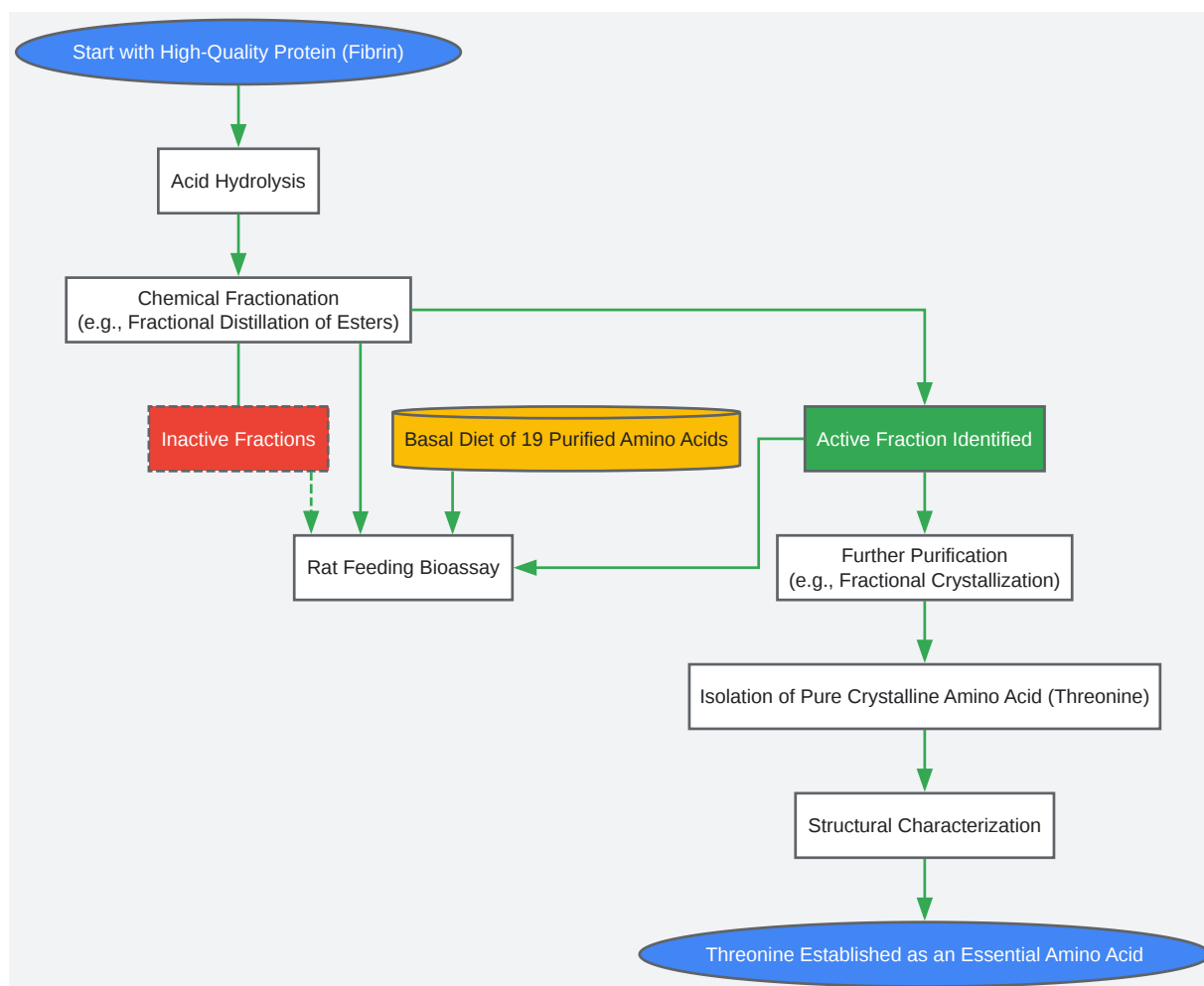
Diet Group	Average Weekly Weight Gain (grams)
Basal Diet (19 Amino Acids)	1-2
Basal Diet + Inactive Fibrin Fraction	1-3
Basal Diet + Active Fibrin Fraction	10-15
Basal Diet + Crystalline Threonine (0.6%)	12-16

Note: This table is a representative summary based on descriptions of the experiments. The exact values would have been detailed in the original publication.

This data clearly demonstrated that the addition of the isolated crystalline substance, later named threonine, to the basal diet of 19 amino acids, supported a rate of growth comparable to that seen with the active fibrin fraction. This was the definitive proof of its identity as the missing essential amino acid.

Experimental Workflow: The Path to Discovery

The logical progression of the experiments was crucial to the success of this research. The following diagram illustrates the general workflow employed by William C. Rose and his colleagues in the discovery of threonine.



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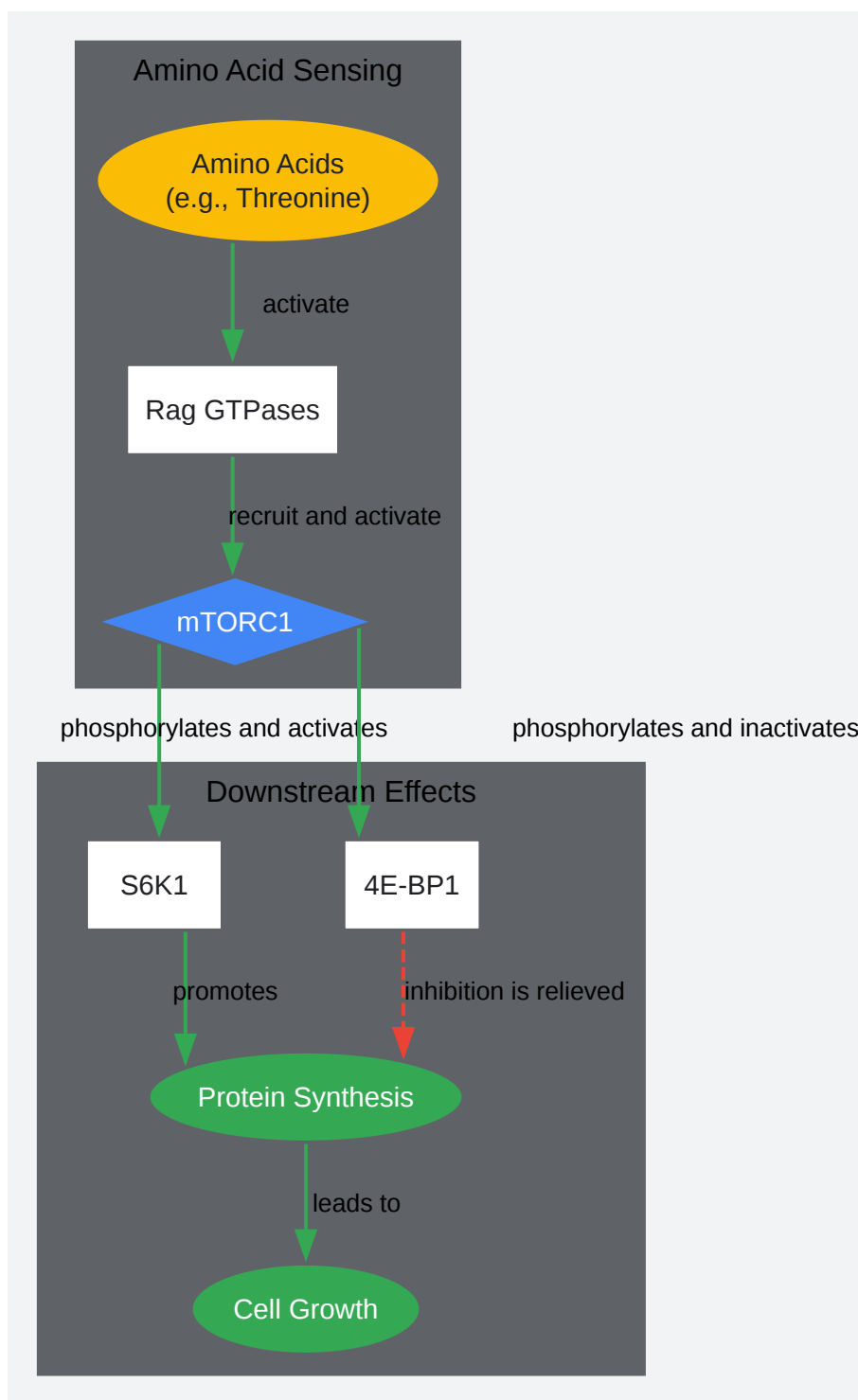
A simplified workflow for the discovery of threonine.

Threonine's Role in Cellular Signaling: The mTOR Pathway

Beyond its fundamental role as a building block of proteins, threonine, like other essential amino acids, plays a critical role as a signaling molecule. One of the key pathways regulated by amino acid availability is the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.

The mTOR protein kinase is the core component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2. mTORC1 is particularly sensitive to amino acid levels. The presence of sufficient amino acids, including threonine, signals to mTORC1 to activate downstream targets that promote protein synthesis.

The following diagram illustrates a simplified model of how amino acids, such as threonine, are sensed and lead to the activation of mTORC1 and subsequent protein synthesis.



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Simplified mTORC1 signaling pathway activated by amino acids.

Conclusion

The discovery of threonine by William Cumming Rose was a landmark achievement in the fields of biochemistry and nutrition. It not only completed the roster of the 20 common amino acids but also ushered in a new era of nutritional science where the precise dietary requirements for growth and health could be quantitatively determined. The experimental approaches, though products of their time, exemplify the power of systematic investigation and the use of whole-animal bioassays to answer fundamental biological questions. Today, our understanding of threonine extends beyond its structural role to its function as a key signaling molecule in pathways like mTOR, which are of significant interest in drug development for a variety of diseases, including cancer and metabolic disorders. The legacy of threonine's discovery continues to influence research in fields ranging from basic metabolism to clinical therapeutics.

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